molecular formula C42H36N4O6 B14326937 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione CAS No. 108313-17-3

1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione

Katalognummer: B14326937
CAS-Nummer: 108313-17-3
Molekulargewicht: 692.8 g/mol
InChI-Schlüssel: YNBMIGZYXNLZRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione is an organic compound with a complex structure. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is part of the anthraquinone family, which is characterized by a quinone structure with multiple aromatic rings.

Vorbereitungsmethoden

The synthesis of 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with 4-methoxyaniline. The process generally includes the following steps:

Analyse Chemischer Reaktionen

1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .

Wissenschaftliche Forschungsanwendungen

1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1,4,5,8-Tetrakis(4-methoxyanilino)anthracene-9,10-dione is unique compared to other similar compounds due to its specific substitution pattern and functional groups. Similar compounds include:

Eigenschaften

CAS-Nummer

108313-17-3

Molekularformel

C42H36N4O6

Molekulargewicht

692.8 g/mol

IUPAC-Name

1,4,5,8-tetrakis(4-methoxyanilino)anthracene-9,10-dione

InChI

InChI=1S/C42H36N4O6/c1-49-29-13-5-25(6-14-29)43-33-21-22-34(44-26-7-15-30(50-2)16-8-26)38-37(33)41(47)39-35(45-27-9-17-31(51-3)18-10-27)23-24-36(40(39)42(38)48)46-28-11-19-32(52-4)20-12-28/h5-24,43-46H,1-4H3

InChI-Schlüssel

YNBMIGZYXNLZRO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)OC)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=C(C=C6)OC)NC7=CC=C(C=C7)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.